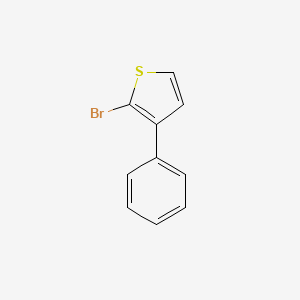2-Bromo-3-phenylthiophene
CAS No.: 10341-87-4
Cat. No.: VC14346643
Molecular Formula: C10H7BrS
Molecular Weight: 239.13 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 10341-87-4 |
|---|---|
| Molecular Formula | C10H7BrS |
| Molecular Weight | 239.13 g/mol |
| IUPAC Name | 2-bromo-3-phenylthiophene |
| Standard InChI | InChI=1S/C10H7BrS/c11-10-9(6-7-12-10)8-4-2-1-3-5-8/h1-7H |
| Standard InChI Key | XXJDQMSXISTAFG-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)C2=C(SC=C2)Br |
Introduction
Structural and Physicochemical Properties
2-Bromo-3-phenylthiophene is a five-membered heteroaromatic compound with a molecular weight of 239.13 g/mol. The bromine atom at the 2-position and the phenyl group at the 3-position create distinct electronic effects, influencing its reactivity and intermolecular interactions. The compound’s planar structure facilitates conjugation, making it suitable for applications in conductive polymers and organic semiconductors.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 239.13 g/mol |
| CAS Number | 10341-87-4 |
| Key Functional Groups | Bromine (C-Br), Thiophene ring |
Synthesis Methods
Bromination of 3-Phenylthiophene
The most common synthesis route involves electrophilic bromination of 3-phenylthiophene using bromine () or -bromosuccinimide (NBS) under catalytic conditions. Iron(III) bromide () is often employed to enhance regioselectivity, favoring bromination at the 2-position due to the directing effect of the phenyl group.
Alternative Routes
Chemical Reactivity and Functionalization
Cross-Coupling Reactions
The bromine atom in 2-bromo-3-phenylthiophene undergoes palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon bonds. For example:
-
Suzuki-Miyaura Coupling: Reaction with arylboronic acids yields biaryl derivatives, critical for constructing conjugated polymers.
-
Stille Coupling: Organotin reagents substitute bromine, producing thiophene-based monomers for organic electronics.
Table 2: Representative Cross-Coupling Reactions
| Reaction Type | Reagent | Product Application |
|---|---|---|
| Suzuki-Miyaura | Arylboronic acid | Conjugated polymers |
| Stille | Trimethyltin aryl | Organic field-effect transistors |
| Negishi | Organozinc compound | Pharmaceutical intermediates |
Halogen-Metal Exchange
Lithiation at the bromine site using -butyllithium generates a reactive intermediate, which reacts with electrophiles (e.g., aldehydes, ketones) to introduce functional groups. This method is pivotal for synthesizing asymmetrically substituted thiophenes.
Applications in Organic Electronics
Organic Semiconductors
The extended -conjugation in 2-bromo-3-phenylthiophene derivatives enhances charge carrier mobility, making them ideal for organic thin-film transistors (OTFTs). Polymers derived from this monomer exhibit hole mobilities exceeding .
Light-Emitting Diodes (OLEDs)
Incorporating brominated thiophenes into emissive layers improves electron injection efficiency. For instance, copolymers with fluorene units achieve external quantum efficiencies (EQE) of 8–12% in green-emitting OLEDs.
Material Science Innovations
Conductive Polymers
Poly(3-phenylthiophene) derivatives, synthesized via electrochemical polymerization of 2-bromo-3-phenylthiophene, achieve conductivities of , suitable for flexible electronics.
Supramolecular Assemblies
Self-assembly of brominated thiophenes into nanowires and nanotubes has been reported, with applications in nanosensors and photocatalysis.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume